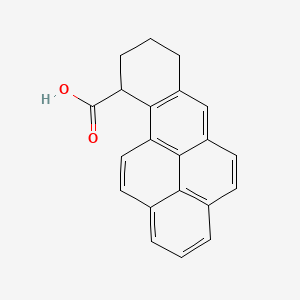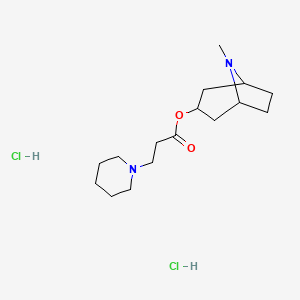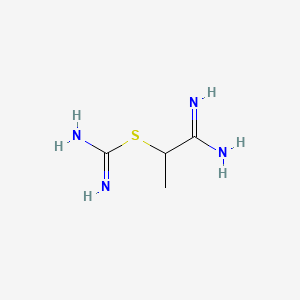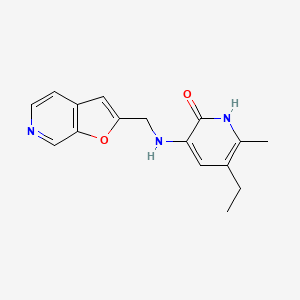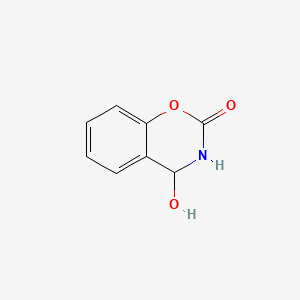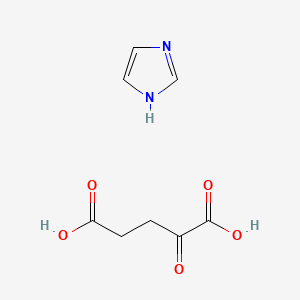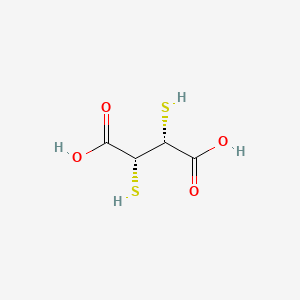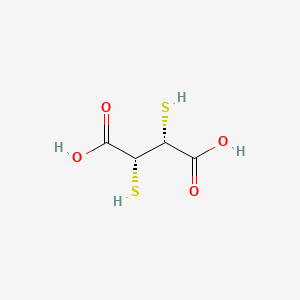
3-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)benzoic acid is a chemical compound with the molecular formula C13H9NO6S and a molecular weight of 307.28 g/mol . This compound is characterized by its unique structure, which includes a benzoic acid moiety substituted with a hydroxy(oxido)amino group and a sulfonyl group on the phenyl ring. It is an achiral molecule with no defined stereocenters .
Métodos De Preparación
The synthesis of 3-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Friedel-Crafts Acylation: This step introduces an acyl group onto the benzene ring.
Reduction: The acyl group is then reduced to form an alkane.
Industrial production methods may vary, but they generally follow similar multi-step synthetic routes with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
3-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy(oxido)amino group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfonyl group can participate in substitution reactions, often facilitated by nucleophilic reagents.
Common reagents used in these reactions include strong oxidizing agents, reducing agents like hydrogen gas or metal hydrides, and nucleophiles such as amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as an inhibitor in various biochemical pathways.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)benzoic acid involves its interaction with specific molecular targets. The hydroxy(oxido)amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The sulfonyl group provides additional binding interactions, enhancing the compound’s specificity and potency .
Comparación Con Compuestos Similares
Similar compounds to 3-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)benzoic acid include:
4-Amino-3-hydroxybenzoic acid: This compound has a similar benzoic acid core but differs in the substitution pattern.
3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: This compound is a potent inhibitor of specific enzymes and has a different sulfonyl group arrangement.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
7402-75-7 |
|---|---|
Fórmula molecular |
C13H9NO6S |
Peso molecular |
307.28 g/mol |
Nombre IUPAC |
3-(4-nitrophenyl)sulfonylbenzoic acid |
InChI |
InChI=1S/C13H9NO6S/c15-13(16)9-2-1-3-12(8-9)21(19,20)11-6-4-10(5-7-11)14(17)18/h1-8H,(H,15,16) |
Clave InChI |
WSYQIGOAAGAENM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




